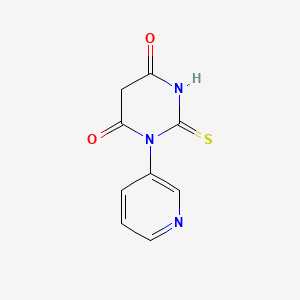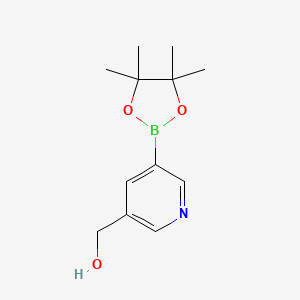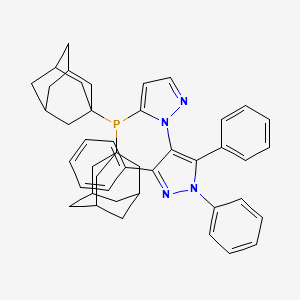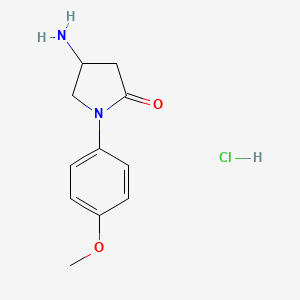
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Descripción general
Descripción
The compound “1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . The molecule also features a 1,3-diazinane ring, which is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyridine rings are known to undergo electrophilic substitution reactions . The sulfanylidene group might also be reactive, potentially undergoing oxidation or serving as a leaving group in substitution reactions.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, which are crucial in medicinal chemistry. The pyridine moiety in the structure is a common scaffold in many pharmaceuticals, and modifications to this core can lead to the development of new therapeutic agents .
Biomedical Applications
The structural similarity of this compound to pyrazolopyridines suggests potential biomedical applications. Pyrazolopyridines have been studied for their biological activities, including anti-inflammatory, analgesic, and anticancer properties . Research into the biomedical applications of “1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione” could lead to the discovery of new drugs.
Antioxidant Properties
Compounds with sulfur-containing groups, like the sulfanylidene moiety present in this compound, often exhibit antioxidant properties. These properties are valuable in the development of treatments for oxidative stress-related diseases .
Anti-Infective Agents
The pyridine ring is a common feature in anti-infective agents. Research into the applications of this compound could contribute to the development of new antibiotics or antiviral medications, addressing the growing concern of antimicrobial resistance .
Agricultural Chemistry
In the field of agricultural chemistry, such compounds can be explored for their potential use as pesticides or herbicides. The reactivity of the sulfanylidene group could be harnessed to develop compounds that target specific pests or weeds without harming crops .
Material Science
The unique structure of this compound may have applications in material science, particularly in the synthesis of organic semiconductors or as a ligand for metal-organic frameworks (MOFs). These materials have a variety of uses, from electronics to gas storage .
Chemical Sensors
Due to the reactive nature of the functional groups present, this compound could be used in the development of chemical sensors. These sensors could detect specific biomarkers or environmental pollutants, providing valuable data for healthcare and environmental monitoring .
Catalysis
Finally, the compound could be investigated for its use in catalysis. The pyridine ring can act as a ligand, potentially forming complexes with metals that catalyze various chemical reactions, which is essential in industrial chemistry .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by these properties .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-pyridin-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-4-8(14)12(9(15)11-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWBRJPVVCZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate](/img/structure/B1439953.png)


![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)

![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B1439967.png)
![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)
![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)
![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)
![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)
![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)
